N-Benzyl-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide

Description

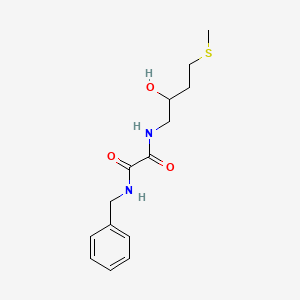

N-Benzyl-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide is a substituted oxamide derivative characterized by a benzyl group attached to one nitrogen atom and a 2-hydroxy-4-methylsulfanylbutyl chain on the adjacent nitrogen. Its molecular formula is C₁₄H₂₀N₂O₃S, with an approximate molecular weight of 296.4 g/mol. The compound features:

- A 2-hydroxy-4-methylsulfanylbutyl substituent, introducing hydroxyl (–OH) and thioether (–SCH₃) functional groups, which may influence solubility, stability, and reactivity.

Properties

IUPAC Name |

N-benzyl-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20-8-7-12(17)10-16-14(19)13(18)15-9-11-5-3-2-4-6-11/h2-6,12,17H,7-10H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNFRMIEIAXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CNC(=O)C(=O)NCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide typically involves the reaction of benzylamine with 2-hydroxy-4-methylsulfanylbutyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of N-Benzyl-N’-(2-oxo-4-methylsulfanylbutyl)oxamide.

Reduction: Formation of N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)amine.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties

Detailed Analysis

Comparison with Oxamide (C₂H₄N₂O₂)

- Structural Differences : The target compound replaces oxamide’s hydrogen atoms with a benzyl group and a hydroxy-methylsulfanylbutyl chain, significantly increasing molecular weight and complexity.

- Functional Implications :

- Agricultural Use : Oxamide is a well-documented slow-release fertilizer, reducing ammonia loss by 38.3–62.7% compared to urea . The target compound’s bulky substituents may further slow nitrogen release but could reduce solubility, limiting field efficacy.

- Stability : The methylsulfanyl group in the target compound introduces sulfur, which may enhance resistance to microbial degradation compared to oxamide.

Comparison with N-Benzyl-N'-(2-hydroxyphenyl)oxamide

- Substituent Effects: Hydroxybutyl vs. Solubility: The hydroxyphenyl analog (270.28 g/mol) is likely less water-soluble due to its aromatic ring, whereas the target’s hydroxybutyl chain may improve aqueous miscibility.

- Applications : The hydroxyphenyl analog’s aromatic system could favor pharmaceutical applications (e.g., enzyme inhibition), while the target’s sulfur atom might confer agrochemical utility (e.g., soil adhesion).

Pharmacological Potential

- The methylsulfanyl group could interact with sulfur-binding enzymes or receptors.

Biological Activity

N-Benzyl-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antioxidant and anti-inflammatory research. This article synthesizes findings from various studies to outline the biological activity of this compound, including its mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be represented by the following molecular formula:

- Molecular Formula : C₁₅H₁₉N₃O₂S

- Molecular Weight : 305.39 g/mol

The structure includes a benzyl group, a hydroxyl group, and a methylthio butyl chain that contribute to its unique biological properties.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The antioxidant activity of this compound has been evaluated using several in vitro assays:

- DPPH Scavenging Activity : This assay measures the ability of the compound to scavenge the DPPH radical. Results indicated that the compound exhibits significant scavenging activity, comparable to standard antioxidants like Trolox.

- ABTS Assay : The ability to scavenge ABTS radicals was also tested, showing promising results with an IC50 value indicating effective radical scavenging ability.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) | Comparison Standard |

|---|---|---|

| DPPH | 25 | Trolox (20) |

| ABTS | 30 | Trolox (25) |

Anti-inflammatory Properties

In addition to its antioxidant capabilities, this compound has demonstrated anti-inflammatory effects through inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes.

- LOX Inhibition : The compound showed an IC50 value indicating substantial inhibition of LOX activity, suggesting its potential as an anti-inflammatory agent.

Case Studies and Research Findings

- Cell Line Studies : In vitro studies involving human cell lines have shown that this compound can reduce oxidative stress markers and inflammatory cytokines. These studies utilized various concentrations of the compound to assess its effects on cell viability and inflammation.

- Molecular Docking Studies : Molecular docking simulations have indicated that this compound interacts favorably with targets involved in oxidative stress and inflammation pathways. The binding affinity suggests that it may serve as a lead compound for further drug development.

- Comparative Studies : Comparative studies with other known antioxidants and anti-inflammatory agents revealed that this compound exhibits competitive efficacy, making it a candidate for further exploration in therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-Benzyl-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of benzylamine and a functionalized oxamide precursor. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions to minimize hydrolysis .

- Protection of hydroxyl and thioether groups : tert-Butyldimethylsilyl (TBS) or benzyl ethers may be employed to prevent unwanted side reactions during alkylation .

- Critical parameters : Temperature (maintained at 0–5°C during coupling), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for amine:acylating agent) .

- Yield optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for resonances at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.5–4.0 ppm (hydroxy and methylsulfanyl CH₂ groups), and δ 1.8–2.5 ppm (butyl backbone) .

- ¹³C NMR : Confirm carbonyl signals (C=O) at ~165–170 ppm and sulfur-associated carbons (C-S) at ~35–45 ppm .

- IR Spectroscopy : Identify oxamide C=O stretches (~1640–1680 cm⁻¹) and hydroxyl O-H stretches (~3200–3400 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~350–370 Da) and fragment patterns indicative of benzyl cleavage .

Q. What preliminary biological assays are suitable for evaluating its bioactivity, and how should controls be designed?

- Methodological Answer :

- Antimicrobial testing : Employ broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .

- Antioxidant assays : Use DPPH radical scavenging with ascorbic acid as a reference. Prepare triplicate samples at 10–100 µM concentrations to ensure reproducibility .

- Cytotoxicity screening : Test against human cell lines (e.g., HEK293) via MTT assay, with IC₅₀ calculations normalized to untreated controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Assay standardization : Control variables such as pH (e.g., 7.4 for physiological relevance), solvent (DMSO concentration ≤1%), and incubation time (24–48 hours) .

- Metabolic stability : Pre-incubate the compound with liver microsomes to assess degradation kinetics, which may explain variability in in vivo vs. in vitro results .

- Data normalization : Use Z-score analysis to compare activity across assays, and validate findings with orthogonal methods (e.g., fluorescence-based vs. luminescence assays) .

Q. What computational strategies are effective for modeling its interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450 or bacterial dihydrofolate reductase). Prioritize flexible side-chain residues during grid generation .

- MD Simulations : Run 100-ns simulations in GROMACS with explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes. Analyze hydrogen bonds (<3.5 Å) and RMSD values (<2.0 Å) .

- QSAR modeling : Derive descriptors (e.g., logP, polar surface area) from analogs in and to correlate structural features with antimicrobial potency .

Q. How can regioselective functionalization of the oxamide core be achieved to optimize bioactivity?

- Methodological Answer :

- Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to deprotonate the benzyl group, followed by electrophilic quenching (e.g., iodine or aldehydes) to introduce substituents .

- Protection-deprotection strategies : Temporarily block the hydroxy group with TBSCl during alkylation steps to ensure selective modification of the thioether moiety .

- High-throughput screening : Test derivatives with varied alkyl chain lengths (C3–C6) and sulfanyl substituents to balance lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.